molecular formula C9H11NS B13093221 N-(M-Tolyl)ethanethioamide

N-(M-Tolyl)ethanethioamide

Cat. No.: B13093221
M. Wt: 165.26 g/mol
InChI Key: BPMNDGYOCRWTDB-UHFFFAOYSA-N
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Description

N-(M-Tolyl)ethanethioamide: is an organic compound with the molecular formula C9H11NS It is a thioamide derivative, where the oxygen atom in the amide group is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(M-Tolyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong hydrogen bonds and engage in various non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thioamide derivatives and contributes to its specific properties and applications .

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-(3-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H11NS/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)

InChI Key

BPMNDGYOCRWTDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C

Origin of Product

United States

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